2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound. Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound suggests it may have interesting biological or chemical properties.
Properties
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O6S/c22-17-13-16(31(26,27)24-8-2-1-3-9-24)5-7-18(17)30-14-21(25)23-15-4-6-19-20(12-15)29-11-10-28-19/h4-7,12-13H,1-3,8-11,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVGXXHPQOWMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide likely involves multiple steps, including the formation of the benzodioxin ring, the sulfonylation of the phenoxy group, and the coupling of these intermediates. Typical reaction conditions might include:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI)
Reagents: Sulfonyl chlorides, amines, acyl chlorides
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: For better control over reaction conditions
Automated synthesis: To reduce human error and increase efficiency
Purification techniques: Such as crystallization, distillation, and chromatography
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzodioxin moiety.
Reduction: Reduction reactions might target the sulfonyl group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro or sulfonyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halides, amines, thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand or catalyst in organic reactions.
Material Science:
Biology
Pharmacology: Possible use as a drug candidate for various diseases, depending on its biological activity.
Biochemistry: Studying its interactions with biological molecules.
Medicine
Therapeutics: Investigating its potential as a therapeutic agent for conditions such as cancer, inflammation, or neurological disorders.
Industry
Chemical Industry: Use in the synthesis of other complex molecules.
Pharmaceutical Industry: Development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at certain receptors.
Pathways involved: The compound might influence signaling pathways, such as those involving kinases or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-methylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide
Uniqueness
- Structural Differences : The presence of different substituents or functional groups can significantly alter the compound’s properties.
- Biological Activity : Variations in biological activity due to changes in molecular structure.
- Chemical Reactivity : Differences in reactivity and stability under various conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
